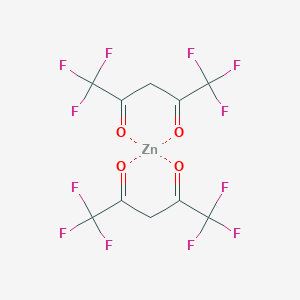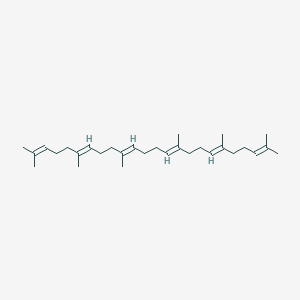
Fayalite (Fe2(SiO4))
描述
Fayalite, with the chemical formula Fe2(SiO4), is an iron-rich member of the olivine group of minerals. It crystallizes in the orthorhombic system and is commonly found in igneous and metamorphic rocks. Fayalite is typically greenish-yellow to brown in color and has a vitreous to resinous luster. It is a significant component of basaltic and ultramafic rocks and is also found in meteorites and lunar samples .
准备方法
Synthetic Routes and Reaction Conditions: Fayalite can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the solid-state reaction of iron oxide (Fe2O3) and silicon dioxide (SiO2) at high temperatures. The reaction typically occurs in a reducing atmosphere to prevent the oxidation of iron:
Fe2O3+2SiO2→2Fe2(SiO4)
Industrial Production Methods: In industrial settings, fayalite is often produced as a by-product during the smelting of copper. The copper slag, which contains fayalite, is processed to recover valuable metals. The formation of fayalite in copper slag involves the reaction of iron and silica at high temperatures in a reducing environment .
化学反应分析
Types of Reactions: Fayalite undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
- Fayalite can be oxidized to form magnetite (Fe3O4) and silica (SiO2) in the presence of oxygen:
Oxidation: 4Fe2(SiO4)+O2→2Fe3O4+4SiO2
Fayalite can be reduced to metallic iron and silicon dioxide in a reducing atmosphere:Reduction: Fe2(SiO4)+2C→2Fe+2SiO2+CO2
Major Products Formed: The major products formed from these reactions include magnetite, silica, and metallic iron .
科学研究应用
Fayalite has several scientific research applications across various fields:
Chemistry: Fayalite is used as a precursor for synthesizing other iron-silicate compounds and as a catalyst in certain chemical reactions.
Biology: Research on fayalite’s interaction with biological systems is limited, but its biocompatibility is being explored for potential biomedical applications.
Medicine: Fayalite’s magnetic properties are being investigated for use in magnetic resonance imaging (MRI) contrast agents.
Industry: Fayalite is used in the production of ceramics, glass, and as an anode material in lithium-ion batteries due to its high theoretical specific capacity
作用机制
The mechanism by which fayalite exerts its effects is primarily related to its crystal structure and chemical composition. In lithium-ion batteries, fayalite’s unique crystal structure facilitates the insertion and extraction of lithium ions, enhancing the battery’s performance. The formation of lithium silicate as a solid electrolyte further improves the battery’s efficiency .
相似化合物的比较
Fayalite is compared with other members of the olivine group, such as forsterite (Mg2(SiO4)) and tephroite (Mn2(SiO4)). While forsterite is magnesium-rich and tephroite is manganese-rich, fayalite is iron-rich, which gives it distinct properties:
Forsterite (Mg2(SiO4)): Higher melting point and more stable at higher temperatures.
Tephroite (Mn2(SiO4)): Similar structure but different magnetic and chemical properties.
Fayalite’s uniqueness lies in its iron content, which imparts specific magnetic and catalytic properties not found in its magnesium and manganese counterparts .
属性
IUPAC Name |
iron(2+);silicic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q2*+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEFLPGCJCTLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[Fe+2].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H4O4Si+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13918-37-1 | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013918371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fayalite (Fe2(SiO4)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)

